molecular formula C8H7NO4S B2390541 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid CAS No. 1244948-84-2

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid

Cat. No.: B2390541
CAS No.: 1244948-84-2
M. Wt: 213.21
InChI Key: WOYVITVQQNYCEQ-UHFFFAOYSA-N
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Description

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H7NO4S. It is characterized by a fused benzene and isothiazole ring system, with a carboxylic acid group and two dioxide groups attached.

Preparation Methods

The synthesis of 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenylmethanesulfonamide with tris(dibenzylideneacetone)dipalladium and 2-di-tert-butylphosphino-2’,4’,6’-tri-isopropylbiphenyl in the presence of potassium carbonate and tetrahydrofuran (THF) as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid can be compared with other similar compounds, such as:

    1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the carboxylic acid group, leading to different chemical properties and applications.

    2,1-Benzisothiazole-6-carboxylic acid, 1,3-dihydro-1-methyl-, 2,2-dioxide: . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6-4-14(12,13)9-7(6)3-5/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYVITVQQNYCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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